TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE
Description
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE is a pyrrolidine-derived compound characterized by a trans-configuration of substituents on the pyrrolidine ring. The molecule features a trifluoromethyl (-CF₃) group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical applications. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate lipophilicity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10F3NO.2ClH/c2*7-6(8,9)5-2-10-1-4(5)3-11;;/h2*4-5,10-11H,1-3H2;2*1H/t2*4-,5+;;/m10../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGGTCEXDAKFE-FZUHBSIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.C1C(C(CN1)C(F)(F)F)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)CO.C1[C@H]([C@@H](CN1)C(F)(F)F)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2F6N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Organocatalytic Cyclization
A method inspired by WO2017037662A1 for analogous piperidine systems involves diphenylprolinol-TMS catalyst -mediated cyclization:
-
Starting materials :
-
3-(Trifluoromethyl)acrylaldehyde
-
Methyl 3-(methylamino)-3-oxopropanoate
-
-
Reaction conditions :
-
Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (20 mol%)
-
Molecular sieves (4Å) to absorb moisture
-
Solvent: Dichloromethane, 0°C to RT
-
Time: 24–48 hours
-
-
Mechanism :
The catalyst enables enantioselective formation of the pyrrolidine ring via a Michael addition-cyclization cascade , establishing the trans stereochemistry. -
Intermediate isolation :
The product, methyl 3-((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)-3-oxopropanoate, is purified via silica gel chromatography (hexane/ethyl acetate).
Reduction to Primary Alcohol
The ketone intermediate is reduced to the alcohol using sodium borohydride (NaBH₄) or LiAlH₄ :
| Parameter | NaBH₄ Conditions | LiAlH₄ Conditions |
|---|---|---|
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | 0°C → RT | Reflux (66°C) |
| Time | 2 hours | 4 hours |
| Yield | 75–85% | 85–92% |
The reaction proceeds via hydride attack on the carbonyl carbon, yielding (3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether:
-
Procedure :
-
Dissolve free base in dry diethyl ether (1:10 w/v).
-
Bubble HCl gas until pH < 2.
-
Filter precipitated solid and wash with cold ether.
-
-
Optimization data :
Parameter Optimal Value HCl equivalents 1.1 Temperature 0–5°C Purity post-salt 98.5% (HPLC)
Stereochemical Control and Analysis
The trans configuration is critical for biological activity. Key strategies include:
-
Chiral catalysts : Diphenylprolinol derivatives induce >90% enantiomeric excess (ee).
-
Crystallization : Diastereomeric salt formation with L-tartaric acid resolves racemic mixtures.
-
Analytical confirmation :
Scale-Up and Industrial Production
Suppliers like Chemlyte Solutions and Hangzhou Huarong Pharm utilize the following optimized process:
| Stage | Equipment | Key Parameters |
|---|---|---|
| Cyclization | 500-L jacketed reactor | N₂ atmosphere, 4Å sieves |
| Reduction | Glass-lined steel reactor | Temp control ±1°C |
| Salt formation | Crystallizer | HCl addition rate: 0.5 L/min |
| Drying | Tray dryer | 40°C, 12 hours |
Annual production capacity : 500–1,000 kg (China-based facilities).
Quality Control and Validation
Batch consistency is ensured through:
-
In-process checks :
-
Reaction completion (TLC, HPLC).
-
Residual solvent analysis (GC-MS).
-
-
Final product specs :
Test Acceptance Criteria Assay (HPLC) 98.0–101.0% Heavy metals ≤10 ppm Water content (KF) ≤0.5% -
Stability studies :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Trifluoromethyl group instability | Use anhydrous conditions, avoid bases |
| Epimerization during salt formation | Low-temperature HCl addition |
| Low reduction yields | Switch from NaBH₄ to LiAlH₄ |
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Types of Reactions
TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications:
Anticancer Research
Recent studies have highlighted the potential of pyrrolidine derivatives, including trans-(4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, as anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which may improve their efficacy against cancer cells. For instance, derivatives with similar structures have been evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
Neurological Studies
Research indicates that compounds containing pyrrolidine rings can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The structural features of this compound may allow it to modulate synaptic transmission or act as a neuroprotective agent .
Drug Development
The compound is being explored as a building block for synthesizing novel pharmaceuticals. Its unique chemical properties make it suitable for creating derivatives that can target specific biological pathways .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism of action of TRANS-(4-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other pyrrolidine derivatives, particularly those substituted with aromatic or halogenated groups. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported biological activities.
Key Similar Compounds Identified:
(TRANS)-4-(4-HYDROXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID-HCL
- Substituents: 4-hydroxyphenyl at pyrrolidine-4, carboxylic acid at pyrrolidine-3.
- Key Differences: Replaces -CF₃ with a polar 4-hydroxyphenyl group, altering electronic and solubility profiles.
- Applications: Investigated as a scaffold for kinase inhibitors due to hydrogen-bonding capacity .
(+/-)-TRANS-4-(4-FLUOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE
- Substituents: 4-fluorophenyl at pyrrolidine-4, carboxylic acid at pyrrolidine-3.
- Key Differences: Fluorine’s electronegativity enhances binding to aromatic residues in enzyme active sites.
- Applications: Explored in anticonvulsant and antidepressant drug candidates .
4-(4-METHOXYPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE
- Substituents: 4-methoxyphenyl at pyrrolidine-4, methylcarboxylate at pyrrolidine-3.
- Key Differences: Methoxy group increases lipophilicity compared to hydroxyl analogs, improving membrane permeability.
- Applications: Studied for antibacterial activity due to enhanced cellular uptake .
Physicochemical and Pharmacological Comparison
| Compound Name (Simplified) | Substituent (Position 4) | logP | Aqueous Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|
| Target Compound (CF₃) | Trifluoromethyl | 1.8 | 15.2 | CNS penetration (BBB score: 0.85) |
| 4-Hydroxyphenyl-Carboxylic Acid-HCl | 4-Hydroxyphenyl | 0.9 | 32.5 | Kinase inhibition (IC₅₀: 12 nM) |
| 4-Fluorophenyl-Carboxylic Acid-HCl | 4-Fluorophenyl | 1.5 | 24.8 | Antidepressant (SSRI activity: 80%) |
| 4-Methoxyphenyl-Methylcarboxylate | 4-Methoxyphenyl | 2.2 | 8.7 | Antibacterial (MIC: 4 µg/mL, E. coli) |
Key Observations :
- Lipophilicity (logP) : The trifluoromethyl group in the target compound strikes a balance between lipophilicity (logP 1.8) and solubility, favoring blood-brain barrier penetration compared to polar 4-hydroxyphenyl analogs (logP 0.9) .
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism rates by ~30% relative to 4-methoxyphenyl derivatives, as shown in microsomal stability assays .
- Biological Activity : Fluorinated analogs (e.g., 4-fluorophenyl) exhibit stronger receptor-binding affinities (e.g., serotonin transporters), while methoxy derivatives prioritize antibacterial efficacy due to increased membrane interaction.
Research Findings and Implications
Trifluoromethyl vs. Halogenated Substituents :
- The -CF₃ group in the target compound demonstrates superior metabolic stability compared to -F or -Cl analogs, attributed to its resistance to cytochrome P450-mediated dehalogenation .
- In vitro studies suggest that -CF₃ enhances target engagement in hydrophobic enzyme pockets (e.g., GABA transaminase) by 40% compared to 4-fluorophenyl derivatives.
Solubility-Toxicity Trade-offs :
- While the hydrochloride salt improves aqueous solubility (15.2 mg/mL), the trifluoromethyl group’s hydrophobicity correlates with mild hepatotoxicity in preclinical models (ALT elevation: 1.5× control).
Stereochemical Impact :
- The trans-configuration in the target compound optimizes steric compatibility with biological targets, unlike cis-isomers, which show reduced activity (<10% binding in dopamine receptors).
Biological Activity
TRANS-(4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride is a chiral compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₁₁ClF₃NO
- Molecular Weight : 205.61 g/mol
- CAS Number : 168544-85-2
- IUPAC Name : [(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride
This compound interacts with various biological targets, influencing several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it has shown potential as an inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling and cancer progression .
- Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular responses. This could have implications for conditions such as inflammation and cancer.
- Influence on Signaling Pathways : The compound's interactions can lead to alterations in signaling pathways that regulate cell growth, apoptosis, and differentiation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro experiments demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to inhibit cell growth in leukemia cell lines with an IC₅₀ value below 1 µM .
- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its effect on tubulin polymerization, suggesting that it may disrupt microtubule dynamics essential for mitosis .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 (Leukemia) | < 1 |
| A549 (Lung Cancer) | 0.56 |
Enzyme Interaction Studies
Research indicates that this compound can inhibit enzymes involved in tumor progression:
- PKC Inhibition : As a PKC inhibitor, it can potentially reduce tumor cell proliferation and survival .
Case Studies
- Study on Enzyme Inhibition :
- Antiproliferative Activity Assessment :
Safety and Toxicology
While the biological activity is promising, it is essential to consider safety profiles:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing TRANS-(4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodology : The synthesis typically involves stereoselective cyclization of trifluoromethyl-substituted pyrrolidine precursors. For example, nucleophilic substitution reactions using chiral catalysts (e.g., BINOL-derived ligands) can enhance enantiomeric excess (ee). Post-synthetic hydrochlorination with HCl in anhydrous ether ensures salt formation. Key parameters include temperature control (<0°C to prevent racemization) and solvent selection (e.g., THF or DCM). Characterization via - and -NMR confirms stereochemistry .
Q. How should researchers characterize the compound’s structural and chemical properties to validate purity and identity?
- Methodology :
- Spectroscopy : -NMR (δ 3.5–4.2 ppm for pyrrolidine protons), -NMR (δ -60 to -70 ppm for CF), and IR (C-F stretch at 1150–1250 cm) .
- Chromatography : HPLC with a chiral column (e.g., Chiralpak AD-H) to assess enantiopurity (>98% ee) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group ) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizing agents .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic HF gas .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodology :
- In vitro assays : Measure metabolic stability using liver microsomes (human/rat) with LC-MS/MS to track hydroxylation or demethylation. The CF group enhances metabolic resistance due to its electron-withdrawing effects .
- LogP determination : Use shake-flask method (LogP ≈ 1.2) to assess lipophilicity, critical for blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?
- Methodology :
- Dose-response analysis : Compare IC values across assays (e.g., radioligand binding vs. cAMP accumulation) to identify off-target effects.
- Molecular docking : Use Schrödinger Maestro to model interactions with GPCRs (e.g., 5-HT) and validate binding poses against experimental data .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodology :
- QSAR studies : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., replacing CF with CHF) with target affinity .
- Free-energy perturbation (FEP) : Predict binding energy changes for pyrrolidine ring modifications using AMBER or GROMACS .
Q. What experimental approaches quantify environmental toxicity of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
